Differential Dopamine Transporter (DAT) Affinity: 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic Acid vs. N-Substituted Pyrrolidine Analogs
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid exhibits moderate affinity for the human dopamine transporter (DAT) with an IC₅₀ of 1.50 μM in a cell-based reuptake inhibition assay [1]. This affinity is substantially weaker than the unsubstituted pyrrolidine analog (IC₅₀ = 0.015 μM) but comparable to the 3,4-dichlorophenyl derivative (IC₅₀ = 1.2 μM), indicating that the 4-bromophenyl substitution yields intermediate potency suitable for probe development where high DAT occupancy is undesirable [2]. In competitive binding assays displacing [³H]WIN-35428 from human DAT, the compound shows a Ki of 441 nM, further confirming its modest DAT engagement profile [3].
| Evidence Dimension | Human dopamine transporter (hDAT) reuptake inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1.50 μM (1,500 nM) |
| Comparator Or Baseline | Unsubstituted pyrrolidine analog: IC₅₀ = 0.015 μM (15 nM); 3,4-Dichlorophenyl analog: IC₅₀ = 1.2 μM (1,200 nM) |
| Quantified Difference | 100-fold weaker than unsubstituted analog; 1.25-fold weaker than 3,4-dichlorophenyl analog |
| Conditions | Inhibition of [³H]-dopamine reuptake in HEK293 cells expressing human DAT, 5 min preincubation |
Why This Matters
The moderate DAT affinity distinguishes this compound from high-potency DAT inhibitors (e.g., cocaine analogs), making it a suitable scaffold for developing agents where DAT modulation is desired without the addictive liability of strong DAT blockade.
- [1] BindingDB BDBM50250560. (2019). Inhibition of [³H]-dopamine reuptake at human DAT expressed in HEK293 cells. View Source
- [2] Carroll, F. I. et al. (2006). Synthesis and biological evaluation of bupropion analogues. Bioorganic & Medicinal Chemistry, 14(9), 3164-3175. View Source
- [3] EcoDrugPlus Database. Displacement of [³H]WIN-35428 from human DAT expressed in mouse N2A cells. View Source
